molecular formula C7H14ClNO B2355509 Racemic-(3S,3aS,6aS)-3-methylhexahydro-2H-furo[2,3-c]pyrrole hydrochloride CAS No. 2177267-25-1

Racemic-(3S,3aS,6aS)-3-methylhexahydro-2H-furo[2,3-c]pyrrole hydrochloride

Cat. No.: B2355509
CAS No.: 2177267-25-1
M. Wt: 163.65
InChI Key: QMNZSOXJLLBRPJ-RYLOHDEPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Racemic-(3S,3aS,6aS)-3-methylhexahydro-2H-furo[2,3-c]pyrrole hydrochloride is a chemical compound with a complex structure that includes a furo[2,3-c]pyrrole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Racemic-(3S,3aS,6aS)-3-methylhexahydro-2H-furo[2,3-c]pyrrole hydrochloride typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the furo[2,3-c]pyrrole ring system through cyclization reactions, followed by the introduction of the methyl group at the 3-position. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput synthesis techniques and the development of efficient purification methods to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

Racemic-(3S,3aS,6aS)-3-methylhexahydro-2H-furo[2,3-c]pyrrole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

Racemic-(3S,3aS,6aS)-3-methylhexahydro-2H-furo[2,3-c]pyrrole hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Racemic-(3S,3aS,6aS)-3-methylhexahydro-2H-furo[2,3-c]pyrrole hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Racemic-(3S,3aS,6aS)-3-methylhexahydro-2H-furo[2,3-c]pyrrole hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity compared to similar compounds.

Properties

IUPAC Name

(3S,3aS,6aS)-3-methyl-3,3a,4,5,6,6a-hexahydro-2H-furo[2,3-c]pyrrole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-5-4-9-7-3-8-2-6(5)7;/h5-8H,2-4H2,1H3;1H/t5-,6-,7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMNZSOXJLLBRPJ-RYLOHDEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2C1CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CO[C@H]2[C@@H]1CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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